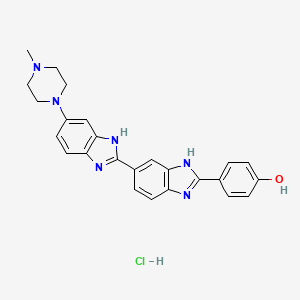

Hoechst 33258

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

32089-25-1 |

|---|---|

Molekularformel |

C25H25ClN6O |

Molekulargewicht |

461.0 g/mol |

IUPAC-Name |

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;hydrochloride |

InChI |

InChI=1S/C25H24N6O.ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);1H |

InChI-Schlüssel |

UDJDXLXTHZQAAC-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl |

Andere CAS-Nummern |

23491-45-4 |

Synonyme |

4-(5-(4-Methyl-1-piperazinyl)(2,5'-bi-1H-benzimidazol)-2'-yl)phenol, trihydrochloride Bisbenzimidazole Bisbenzimidazole Trihydrochloride Bisbenzimide Hoe 33258 Hoe-33258 Hoe33258 Hoechst 33258 NSC 322921 NSC-322921 NSC322921 Pibenzimol |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Strategies of Pibenzimol Hcl and Analogues

General Principles of Benzimidazole (B57391) Synthesis Relevant to Pibenzimol HCl

Several fundamental synthetic pathways form the basis for benzimidazole construction, which are applicable to the synthesis of Pibenzimol HCl and related compounds.

Condensation Reactions with 1,2-Phenylenediamines

A cornerstone of benzimidazole synthesis involves the condensation of ortho-phenylenediamines (OPD) with various one-carbon synthons thieme-connect.comresearchgate.netijarsct.co.inscirp.orgijarsct.co.inijariie.comsamipubco.comorientjchem.orgresearchgate.netnih.govnih.govmdpi.com. This method is versatile and can be achieved using:

Carboxylic Acids or Their Derivatives: Heating ortho-phenylenediamines with carboxylic acids, acid chlorides, esters, or nitriles, often under acidic conditions or at elevated temperatures, leads to the formation of 2-substituted benzimidazoles thieme-connect.comresearchgate.netijarsct.co.inijarsct.co.inijariie.com.

Aldehydes: The reaction between ortho-phenylenediamines and aldehydes, typically followed by an oxidative cyclization step, is another common route to 2-substituted benzimidazoles thieme-connect.comresearchgate.netscirp.orgsamipubco.comorientjchem.orgresearchgate.net. This can be achieved under various catalytic or oxidative conditions.

Table 2.1.1: Condensation Reactions of ortho-Phenylenediamines

| Reactant 1 (C1 Synthon) | Reactant 2 | Typical Conditions | Product Type | References |

| Carboxylic Acids | OPD | Heating (steam bath, reflux, sealed tube), often with acidic catalysts (e.g., HCl, PPA) | 2-Substituted Benzimidazoles | thieme-connect.comresearchgate.netijarsct.co.inijarsct.co.inijariie.com |

| Aldehydes | OPD | Condensation followed by oxidation (e.g., H₂O₂, air, metal catalysts) | 2-Substituted Benzimidazoles | thieme-connect.comresearchgate.netscirp.orgsamipubco.comorientjchem.orgresearchgate.net |

| Nitriles | OPD | Various conditions, often metal-catalyzed | Benzimidazoles | mdpi.com |

Oxidative Cyclodehydrogenation Approaches

This strategy typically involves the cyclization of intermediate Schiff bases formed from the condensation of ortho-phenylenediamines with aldehydes or ketones. The subsequent in situ oxidation and cyclodehydrogenation yields the benzimidazole ring system scirp.orgsamipubco.comresearchgate.netmdpi.com. Various oxidants, including molecular oxygen (air), hydrogen peroxide, or hypervalent iodine reagents, can be employed. This method is often favored for its efficiency and milder conditions compared to some traditional methods researchgate.net.

Transition-Metal-Catalyzed Cyclization Routes

Transition metals play a pivotal role in modern organic synthesis, enabling efficient C-N bond formation and cyclization reactions under milder conditions. Several transition metals have been utilized for benzimidazole synthesis:

Copper (Cu): Copper catalysts are widely employed in C-N cross-coupling reactions, including the synthesis of benzimidazoles. For instance, copper-catalyzed intramolecular C–H amination of N-phenylbenzamidines has been reported acs.org. Copper salts like copper triflate (Cu(OTf)₂) researchgate.netresearchgate.net, CuI, CuBr, Cu₂O, CuCl, and Cu(OAc)₂ have also been used as catalysts in various benzimidazole syntheses, often in combination with ligands or additives nih.govnih.gov.

Palladium (Pd): Palladium catalysis is a powerful tool for C-N bond formation, and it has been applied to benzimidazole synthesis, for example, in the synthesis of benzimidazoles from 2-haloanilines, aldehydes, and ammonia (B1221849) organic-chemistry.org.

Iron (Fe): Iron catalysis has emerged as an eco-friendly alternative, with iron-catalyzed dehydrogenative coupling of alcohols with aromatic diamines reported for the synthesis of 1,2-disubstituted benzimidazoles researchgate.net.

Other Metals: Catalysts based on Indium (In), Zinc (Zn), Yttrium (Yb), and others have also been employed in various benzimidazole synthetic protocols, often offering advantages in terms of reactivity, selectivity, or recyclability researchgate.netmdpi.comresearchgate.netmdpi.com.

Table 2.1.3: Transition-Metal-Catalyzed Benzimidazole Synthesis

| Metal Catalyst | Reaction Type | Substrates | Conditions | References |

| Cu(II) | C-H Amination | N-phenylbenzamidines | Cu(OAc)₂, AcOH, O₂ atmosphere | acs.org |

| Cu(II) | Domino C–N Cross-Coupling | 2-bromoaniline, thiourea | Cu source (50 mol%), NaOAc, DMSO | nih.gov |

| Cu(II) | Condensation/Cyclization | o-phenylenediamine, aldehydes | Cu(II)-loaded alginate hydrogel beads, water-ethanol solvent, room temp. | nih.gov |

| Pd | C-N Bond Formation | 2-haloanilines, aldehydes, ammonia | Pd catalyst, CuCl, TMEDA, DMSO, 120°C | organic-chemistry.org |

| Fe | Dehydrogenative Coupling | Primary alcohols, aromatic diamines | Fe catalyst | researchgate.net |

| Zn | Reductive Cyclocondensation | 2-nitroanilines, aromatic aldehydes | Zn dust, NaHSO₃, water, 100°C | pcbiochemres.compcbiochemres.com |

| Zn | Condensation/Cyclization | o-phenylenediamines, aromatic aldehydes | Zn-proline, room temperature | nbu.ac.in |

| Yb(OTf)₃ | Condensation/Cyclization | o-phenylenediamine, aldehydes | Yb(OTf)₃, solvent-free conditions | researchgate.net |

| In(OTf)₃ | Condensation/Cyclization | o-phenylenediamine, aldehydes | In(OTf)₃, solvent-free, fusion | mdpi.com |

Expedient Procedures for Pibenzimol HCl Precursor Synthesis

Beyond general principles, specific procedures offer streamlined routes to benzimidazole precursors, often employing one-pot strategies or highly efficient catalytic systems.

One-Pot Reductive Cyclocondensation Processes

These methods are particularly efficient for synthesizing benzimidazoles from readily available 2-nitroaniline (B44862) derivatives. The process typically involves the reduction of the nitro group to an amine, followed by cyclocondensation with a suitable carbonyl compound or equivalent in a single reaction vessel organic-chemistry.orgpcbiochemres.compcbiochemres.comnbu.ac.inclockss.orgnbu.ac.in.

From 2-Nitroanilines and Aldehydes: A common approach utilizes 2-nitroanilines and aromatic aldehydes in the presence of reducing agents like zinc dust and sodium bisulfite (NaHSO₃) in an aqueous medium at elevated temperatures pcbiochemres.compcbiochemres.com. This method offers high atom economy, operational simplicity, and good yields pcbiochemres.compcbiochemres.com.

From 2-Nitroanilines and Orthoesters: Another one-pot strategy involves the reductive cyclization of 2-nitroanilines with orthoesters, often catalyzed by palladium on carbon (Pd/C) and a catalytic amount of acetic acid in methanol (B129727) at room temperature clockss.org. This approach avoids the isolation of potentially unstable ortho-phenylenediamines clockss.org.

Table 2.2.1: One-Pot Reductive Cyclocondensation Procedures

| Starting Materials | Reagents/Catalysts | Solvent | Conditions | Product Type | References |

| 2-Nitroanilines, Aromatic Aldehydes | Zn dust, NaHSO₃ | Water | 100°C | 2-Substituted Benzimidazoles | pcbiochemres.compcbiochemres.com |

| 2-Nitroanilines, Orthoesters | Pd/C, Acetic Acid | Methanol | Room temperature | Benzimidazoles | clockss.org |

| 2-Nitroanilines, Aromatic Aldehydes | Zn, Metal Salt (e.g., NaHSO₃) | Water | 100°C | 2-Substituted Benzimidazoles | nbu.ac.innbu.ac.in |

| 2-Nitroanilines | Formic acid, Iron powder, NH₄Cl | - | 1-2 hours | 2H-Benzimidazoles | organic-chemistry.org |

Catalyst-Mediated Synthesis (e.g., Copper Triflate, Acetic Acid, Pyruvic Acid)

Specific catalysts can significantly enhance the efficiency and selectivity of benzimidazole synthesis, often allowing for milder conditions and higher yields.

Copper Triflate (Cu(OTf)₂): Copper triflate has been reported as an efficient catalyst for the synthesis of benzimidazoles from ortho-phenylenediamine and aldehydes in acetonitrile (B52724) at reflux temperature, providing excellent yields researchgate.netresearchgate.net.

Acetic Acid: Acetic acid serves as a catalyst in several benzimidazole synthesis protocols. It can be used in conjunction with other reagents, such as in the Pd/C-catalyzed reductive cyclization of 2-nitroanilines with orthoesters clockss.org. It has also been employed as a metal-free catalyst under microwave heating for the reaction of ortho-phenylenediamine with aromatic aldehydes mdpi.com.

Pyruvic Acid: Pyruvic acid has been identified as an effective catalyst for the reaction between aromatic aldehydes and ortho-phenylenediamine in water. This method proceeds efficiently under sonication or conventional heating, offering mild, metal-free conditions and excellent yields researchgate.netresearchgate.net.

Table 2.2.2: Catalyst-Mediated Benzimidazole Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yields | References |

| Cu(OTf)₂ | o-phenylenediamine, Aldehydes | Acetonitrile | Reflux temperature | 74–95% | researchgate.netresearchgate.net |

| Acetic Acid | o-phenylenediamine, Aromatic Aldehydes | - | Microwave heating (metal-free) | High | mdpi.com |

| Acetic Acid | 2-Nitroanilines, Orthoesters | Methanol | Room temperature (promoted by Pd/C) | High | clockss.org |

| Pyruvic Acid | Aromatic Aldehydes, o-phenylenediamine | Water | Sonication (50°C) or conventional heating (50°C) | Good-Excellent | researchgate.netresearchgate.net |

| Copper(II)-Alginate | o-phenylenediamine, Aldehydes | Water-ethanol | Room temperature, recyclable catalyst | 70-94% | nih.gov |

Compound List:

Pibenzimol HCl

ortho-phenylenediamine (OPD)

2-Nitroanilines

Aromatic Aldehydes

Carboxylic Acids

Orthoesters

Structure-Activity Relationship (SAR) Studies for Analogues of Pibenzimol HClnih.govmdpi-res.comresearchgate.net

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, providing critical insights into how modifications in a molecule's chemical structure influence its biological activity. For Pibenzimol HCl analogues, SAR investigations have focused on identifying key structural features responsible for their efficacy, particularly in the context of antiproliferative actions and DNA interactions soton.ac.uk. These studies guide the rational design of new compounds with improved potency and selectivity.

Influence of Aromatic Substituents on Molecular Interactionsnih.gov

The nature and position of aromatic substituents on the core scaffold of Pibenzimol HCl analogues play a significant role in modulating their biological activity. Research indicates that aromatic substitutions can lead to increased biological activity mdpi.com. Understanding these effects involves examining how substituents influence molecular interactions, such as CH-π interactions, which are crucial for determining conformational preferences and binding affinities to biological targets plos.org. These interactions are key to how analogues engage with cellular machinery.

Rational Design of Pibenzimol HCl Analoguesmdpi-res.comresearchgate.net

The principles derived from SAR studies are instrumental in the rational design of novel Pibenzimol HCl analogues soton.ac.uk. This systematic approach involves modifying chemical structures based on established structure-activity correlations to optimize desired therapeutic properties. For instance, knowledge of how compounds interact with DNA, such as through minor groove binding or alkylation, informs the design of analogues with enhanced targeting capabilities nih.govucl.ac.uk. The objective is to develop compounds with superior efficacy and potentially improved safety profiles through targeted structural alterations.

Chemical Modification for Enhanced Specificity or Novel Functionalitymdpi-res.comgoogleapis.com

Chemical modifications are a cornerstone strategy for enhancing the specificity of Pibenzimol HCl analogues for their intended biological targets or for introducing entirely new functionalities mdpi-res.com. For example, the synthesis of aniline (B41778) mustard analogues of Pibenzimol has been explored to create DNA-directed alkylating agents designed to interact with the DNA minor groove nih.govresearchgate.net. Such modifications can alter the compound's interaction with DNA, potentially leading to improved sequence selectivity or a distinct mechanism of action. The development of new derivatives often leverages the reactivity of precursor compounds to generate series with predictable bioactivity researchgate.net.

Data Table: Antiproliferative Activity of Pibenzimol HCl and Related Compounds

Molecular Mechanisms of Interaction

DNA Minor Groove Binding Characteristics

Pibenzimol HCl, similar to other bisbenzimidazole compounds like Hoechst 33258, functions as a DNA minor groove binder. This mode of interaction is characterized by a high degree of sequence specificity and specific types of molecular forces.

A defining characteristic of Pibenzimol HCl's interaction with DNA is its preference for binding within the minor groove of double-stranded DNA, particularly at sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs cancer.govnih.govnih.govplos.orgirb.hr. This specificity arises from the optimal fit and favorable interactions within the narrower minor groove of AT-rich regions, which often feature a floor lacking amino groups that can be accommodated by the molecule's structure plos.org. Such AT-rich sequences are common in various genomic regions and can influence gene regulation and replication thermofisher.comthermofisher.comnih.gov.

The binding of Pibenzimol HCl to DNA is stabilized by a network of hydrogen bonds. These interactions typically occur between the hydrogen bond donor groups (e.g., amine groups) present in the Pibenzimol molecule and the hydrogen bond acceptor atoms (e.g., oxygen and nitrogen atoms) of the DNA bases, specifically within the minor groove nih.govresearchgate.net. These specific hydrogen bonding patterns, alongside van der Waals contacts, contribute significantly to the compound's affinity and sequence selectivity for AT-rich DNA segments plos.org.

Enzymatic Inhibition Profiles

Pibenzimol HCl acts as an inhibitor of two critical enzyme families involved in DNA processing: topoisomerases and DNA polymerases.

Pibenzimol HCl is identified as an inhibitor of Topoisomerase I (Top1) cancer.govnih.govmdpi-res.com. Topoisomerase I is an essential enzyme responsible for managing DNA topology by introducing transient single-strand breaks, allowing DNA strands to rotate, and then religating them to relieve supercoiling stress during processes like replication and transcription oaepublish.com. Inhibitors of Topoisomerase I, including Pibenzimol HCl, typically function by stabilizing the covalent complex formed between the enzyme and the DNA strand after cleavage oaepublish.combiomedpharmajournal.org. This stabilization prevents the religation of the DNA break, leading to the accumulation of DNA strand breaks and ultimately cell death cancer.govnih.govplos.orgbiomedpharmajournal.org. As a minor groove binder, Pibenzimol HCl likely binds near the cleavage site, interfering with the religation step through a "doorstop" mechanism mdpi.com.

In addition to its effects on topoisomerases, Pibenzimol HCl also inhibits DNA polymerases cancer.govnih.govmdpi-res.comontosight.ai. DNA polymerases are enzymes critical for synthesizing new DNA strands during replication and for DNA repair ontosight.ai. They function by reading a template strand and adding complementary nucleotides to a growing DNA chain. Pibenzimol HCl's inhibition of DNA polymerase likely occurs by binding to the enzyme's active site or an allosteric site, thereby blocking the addition of nucleotides cancer.govontosight.ai. This disruption of DNA synthesis can halt DNA replication and transcription, contributing to the compound's antiproliferative effects cancer.gov.

Impact on DNA Replication Processes

Pibenzimol HCl functions as a DNA minor groove binder, specifically targeting AT-rich sequences within the DNA duplex cancer.govnih.govnih.govsoton.ac.uk. This binding affinity allows it to interfere with critical enzymes involved in DNA replication. Research indicates that Pibenzimol HCl inhibits both topoisomerase I and DNA polymerase cancer.govnih.gov. Topoisomerase I is essential for relieving torsional strain in DNA during replication and transcription, while DNA polymerase is the enzyme responsible for synthesizing new DNA strands. By inhibiting these key enzymes, Pibenzimol HCl effectively prevents DNA replication from proceeding accurately and efficiently cancer.govnih.gov. This disruption of DNA synthesis is a primary mechanism by which the compound exerts its antiproliferative effects.

Cellular Cycle Modulation at the Molecular Level

The interference with DNA replication by Pibenzimol HCl has direct consequences on the cell cycle. The compound is known to modulate cellular progression through its various phases.

Prolongation of the G2 Phase

A significant effect of Pibenzimol HCl on the cell cycle is the prolongation of the G2 phase cancer.govnih.govcreative-diagnostics.comaginganddisease.org. The G2 phase is the period following DNA replication (S phase) and preceding mitosis (M phase), during which the cell prepares for division. Arresting cells in the G2 phase suggests that Pibenzimol HCl may trigger DNA damage checkpoints or interfere with the molecular machinery required for the transition into mitosis. This arrest can be a prelude to apoptosis, as cells with unreplicated or damaged DNA are typically prevented from dividing to maintain genomic integrity google.comauburn.edu.

Initiation of Apoptosis Pathways in Cellular Systems

Pibenzimol HCl has been shown to initiate apoptosis, or programmed cell death, in cellular systems, particularly in tumor cells cancer.govcreative-diagnostics.com. Apoptosis is a tightly regulated process involving a cascade of molecular events. The intrinsic apoptosis pathway, often triggered by cellular stress, DNA damage, or the absence of survival signals, is a common route to cell death creative-diagnostics.comnih.govthermofisher.com. This pathway involves the release of cytochrome c from mitochondria, which then forms an "apoptosome" complex with Apaf-1 and pro-caspase-9. This complex activates caspase-9, which in turn activates executioner caspases (like caspase-3), leading to the dismantling of the cell creative-diagnostics.comnih.govthermofisher.com. While the precise molecular triggers for Pibenzimol HCl-induced apoptosis are not fully detailed in the provided search results, its ability to inhibit DNA replication and cause G2 arrest strongly suggests activation of DNA damage response pathways that can converge on apoptosis induction cancer.govcreative-diagnostics.comaginganddisease.orggoogle.com.

Theoretical Multitargeting Potential of Pibenzimol HCl

While Pibenzimol HCl is primarily recognized for its DNA binding and inhibition of DNA replication and topoisomerase I, its structural characteristics and broad biological effects suggest potential for multitargeting. Benzimidazole (B57391) derivatives, in general, are known to interact with various cellular targets, including enzymes and signaling pathways involved in cell growth and survival researchgate.netresearchgate.net. The compound's classification as a DNA minor groove binder and its impact on cell cycle progression and apoptosis indicate that it could potentially influence multiple cellular processes simultaneously. For instance, compounds that interfere with DNA replication and cell cycle control often have downstream effects on various signaling cascades that regulate cell fate. Although specific studies detailing the multitargeting potential of Pibenzimol HCl beyond its direct DNA interactions are not extensively provided, its known mechanisms of action—inhibiting DNA polymerase and topoisomerase I, and inducing cell cycle arrest and apoptosis—already represent a multifaceted approach to cellular modulation cancer.govnih.govnih.gov.

Biochemical and Cellular Activities

Modulation of Nucleotide-Dependent Cellular Processes

A key cellular process modulated by Pibenzimol HCl is DNA synthesis, primarily through its inhibition of DNA polymerase nih.gov. DNA polymerase is a critical enzyme responsible for synthesizing new DNA strands during replication, a process that heavily relies on the availability and proper utilization of nucleotide triphosphates. By inhibiting DNA polymerase, Pibenzimol HCl directly interferes with the machinery that drives DNA replication nih.govscbt.com. Nucleotide metabolism is fundamental for all cellular life, providing the building blocks for DNA and RNA synthesis, as well as for energy transfer uomosul.edu.iqreactionbiology.comfrontiersin.orgnih.gov. Compounds that inhibit nucleotide metabolism or key enzymes like DNA polymerase can effectively arrest cell division and viral replication uomosul.edu.iqreactionbiology.com. Pibenzimol HCl's action on DNA polymerase places it within the category of agents that disrupt nucleotide-dependent cellular processes essential for cell proliferation and genetic material duplication.

Interference with Mitotic Spindle Formation and Chromosome Segregation

Pibenzimol HCl has been reported to interfere with mitosis, a critical phase of the cell cycle involving the precise segregation of chromosomes nih.gov. Specifically, it has been noted to stabilize the mitotic spindle, thereby halting mitosis googleapis.com. The mitotic spindle is a complex structure composed of microtubules that orchestrates chromosome movement during cell division. Disruptions in spindle formation or function can lead to errors in chromosome segregation, a phenomenon known as aneuploidy, which is often associated with cancer development uni-konstanz.denih.govanr.frsdbonline.org. By stabilizing the mitotic spindle, Pibenzimol HCl effectively arrests cells in mitosis, preventing proper chromosome segregation. This interference with the machinery of cell division is a significant aspect of its cellular activity.

Advanced Research Methodologies for Pibenzimol Hcl Characterization and Interaction Studies

Spectroscopic and Chromatographic Analytical Techniques

Spectroscopic and chromatographic methods are fundamental to confirming the identity, structure, purity, and stability of Pibenzimol HCl. These techniques provide a detailed chemical fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Pibenzimol HCl. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

¹H NMR: This technique identifies the chemical environment of each hydrogen atom in the Pibenzimol HCl molecule. The spectrum would display distinct signals for the aromatic protons on the benzimidazole (B57391) and phenol (B47542) rings, as well as signals for the aliphatic protons of the piperazine (B1678402) ring. The chemical shift (δ), signal splitting (multiplicity), and integration (area under the peak) provide data on the electronic environment, neighboring protons, and the relative number of protons, respectively.

¹³C NMR: This method maps the carbon skeleton of the molecule. A ¹³C NMR spectrum of Pibenzimol HCl would show unique resonances for each carbon atom, including the quaternary carbons, which are not visible in ¹H NMR.

2D NMR Techniques: To assemble the complete structure, two-dimensional NMR experiments are crucial. Correlation Spectroscopy (COSY) is used to establish proton-proton couplings within the same spin system, helping to connect adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. For establishing long-range connectivity across two or three bonds, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount, as it links proton signals to non-directly bonded carbons, allowing for the definitive assembly of the entire molecular structure.

| NMR Experiment | Purpose | Information Obtained |

|---|---|---|

| ¹H NMR | Identify hydrogen environments | Chemical shift, multiplicity, and integration of all protons. |

| ¹³C NMR | Map the carbon framework | Chemical shift for each unique carbon atom. |

| COSY | Establish ¹H-¹H correlations | Connectivity of adjacent protons. |

| HMBC | Establish long-range ¹H-¹³C correlations | Connectivity between protons and carbons separated by 2-3 bonds. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique vital for confirming the molecular weight of thermally fragile molecules like Pibenzimol HCl. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the analyte are ejected into the gas phase.

Because ESI is a gentle ionization process, it typically does not cause fragmentation of the parent molecule. For Pibenzimol HCl, this technique would be expected to produce a prominent signal corresponding to the protonated molecular ion [M+H]⁺. The high mass accuracy of modern mass spectrometers allows for the precise determination of the molecular mass, which can be compared to the calculated theoretical mass to confirm the compound's elemental composition and identity.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and stability of pharmaceutical compounds, including Pibenzimol HCl. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A sensitive and selective HPLC assay has been developed for Pibenzimol. This method utilizes a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727). Detection can be achieved using either ultraviolet or fluorescence detectors. This HPLC method is used to:

Assess Purity: By separating Pibenzimol from any synthesis precursors, byproducts, or degradation products. The purity is determined by calculating the area of the main Pibenzimol peak relative to the total area of all peaks in the chromatogram.

Evaluate Stability: The stability of Pibenzimol in various matrices, such as human plasma, can be monitored over time. Samples are analyzed at different time points, and any decrease in the main peak area or the appearance of new peaks indicates degradation. Studies have shown Pibenzimol to be stable in fresh human plasma. interchim.fr

| Parameter | Specification |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 |

| Mobile Phase | Phosphate buffer-methanol mixture |

| Detection | Ultraviolet (UV) or Fluorescence |

| Application | Purity determination and stability assays in plasma. |

UV-Visible Spectrophotometry for Absorbance-Based Assays

UV-Visible spectrophotometry is a straightforward and robust technique for quantifying substances that absorb light in the UV-Vis range. libretexts.org Pibenzimol HCl, as a derivative of Hoechst 33258, possesses a conjugated π-electron system that absorbs ultraviolet light strongly. When bound to DNA, its absorption maximum (λmax) is approximately 350 nm. aatbio.compromega.com

This technique is often used as a detection method in HPLC but can also be used independently for concentration determination based on the Beer-Lambert Law. libretexts.org An absorbance-based assay involves:

Determining λmax: Measuring the UV-Vis spectrum of a pure Pibenzimol HCl solution to identify the wavelength of maximum absorbance.

Creating a Calibration Curve: Preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. A plot of absorbance versus concentration yields a linear calibration curve.

Quantifying Unknown Samples: Measuring the absorbance of a sample with an unknown concentration and using the calibration curve to determine its concentration accurately.

Biophysical Methods for DNA Interaction Analysis

Understanding how Pibenzimol HCl interacts with its biological target, DNA, is crucial. Biophysical methods provide insights into the binding affinity, mode, and consequences of this interaction.

Agarose Gel Electrophoresis for DNA Binding and Compaction Studies

Agarose gel electrophoresis is a fundamental technique used to separate DNA fragments based on their size and conformation. nih.gov It is also a powerful tool for studying the binding of small molecules like Pibenzimol HCl to DNA, often referred to as a gel mobility shift assay. nih.gov

By running a series of samples with a fixed amount of DNA and increasing concentrations of Pibenzimol HCl, the binding interaction can be visualized. At low concentrations of Pibenzimol, a distinct band for the unbound DNA will be visible. As the concentration of Pibenzimol increases, the band corresponding to free DNA will diminish, and a new, slower-migrating (shifted) band corresponding to the DNA-Pibenzimol complex will appear. At higher concentrations, significant binding can lead to DNA compaction or aggregation, which may cause the DNA to remain in the loading well of the gel. This method provides clear qualitative evidence of the binding interaction between Pibenzimol HCl and DNA.

Fluorescence Imaging for Cellular Uptake and Localization Studies

Fluorescence imaging is a cornerstone technique for visualizing the cellular uptake, distribution, and localization of fluorescent molecules like Pibenzimol HCl. Pibenzimol, also known as this compound, is intrinsically fluorescent, a property that is significantly enhanced upon binding to the minor groove of DNA, particularly at AT-rich regions. This characteristic makes it an excellent probe for fluorescence microscopy without the need for additional fluorescent labels.

The methodology for these studies involves incubating live or fixed cells with a solution containing Pibenzimol HCl. The molecule's ability to permeate cell membranes allows for the direct staining of nuclear DNA in living cells. Researchers can then use fluorescence microscopy, including confocal and high-content imaging systems, to monitor the process in real-time or at fixed time points. nih.gov

Key insights derived from this technique include:

Cellular and Nuclear Permeability: By tracking the fluorescence signal over time, researchers can determine the rate at which Pibenzimol HCl crosses the plasma and nuclear membranes.

Intracellular Localization: The strong fluorescence enhancement upon DNA binding results in a bright signal predominantly within the cell nucleus, confirming its primary target. High-resolution imaging can further reveal its distribution within nuclear sub-structures, such as heterochromatin versus euchromatin. tue.nl

Quantitative Analysis: Automated high-content imaging platforms enable the quantification of fluorescence intensity on a per-cell basis across thousands of cells. beilstein-journals.orgbeilstein-journals.org This allows for statistically robust measurements of nuclear accumulation and can be used to screen for factors that might alter the compound's uptake.

For example, a typical experiment would involve seeding HeLa cells, treating them with varying concentrations of Pibenzimol HCl, and imaging them at different time points. The resulting images would show a time-dependent increase in blue fluorescence localized to the nucleus, confirming uptake and target engagement.

Single Molecule Microscopy for DNA Interaction Dynamics

While fluorescence imaging provides cellular-level information, single-molecule microscopy techniques offer unparalleled insight into the precise dynamics of Pibenzimol HCl's interaction with individual DNA molecules. These advanced methods allow researchers to observe the binding, dissociation, and movement of single Pibenzimol molecules along a DNA strand in real-time.

Methodologies such as fluorescence resonance energy transfer (FRET) and DNA tightrope assays are employed. In a typical setup, a single DNA molecule is stretched and immobilized between two anchor points (e.g., beads in an optical trap or a patterned surface). Pibenzimol HCl molecules are then introduced into the system.

Research findings from these techniques can elucidate:

Binding Kinetics: By observing the appearance and disappearance of fluorescent spots along the DNA, the on-rate (k_on) and off-rate (k_off) of binding can be directly measured, providing a precise calculation of the binding affinity (K_d).

Diffusion Dynamics: Single-molecule tracking can reveal whether Pibenzimol HCl molecules "slide" or "hop" along the DNA backbone as they search for their preferred AT-rich binding sites. nih.gov This one-dimensional diffusion is a key characteristic of many DNA-binding molecules.

Conformational Changes: The binding of Pibenzimol HCl can induce local changes in DNA structure. Techniques like single-molecule FRET, where donor and acceptor fluorophores are placed on the DNA, can detect these subtle conformational shifts upon drug binding.

These studies provide a granular, mechanistic understanding of the interaction that is not achievable with bulk assays, revealing the dynamic nature of how Pibenzimol HCl engages with its molecular target. youtube.com

In Vitro Cell-Based Assays for Mechanistic Characterization

In vitro cell-based assays are fundamental for characterizing the biological effects of Pibenzimol HCl and understanding its mechanism of action in a biologically relevant context. nuvisan.com These assays utilize cultured cell lines to assess the compound's impact on cellular processes such as proliferation, DNA synthesis, and protein expression.

High-Throughput Screening with Cell Lines (e.g., NCI-60 Panel) for Mechanistic Fingerprinting

High-throughput screening (HTS) against a panel of diverse cancer cell lines is a powerful tool for generating a "mechanistic fingerprint" of a compound. The National Cancer Institute's NCI-60 panel, which consists of 60 different human tumor cell lines representing nine types of cancer (including leukemia, lung, colon, and breast cancer), is a widely used resource for this purpose. cancer.gov

When Pibenzimol HCl is tested against the NCI-60 panel, it generates a unique pattern of growth inhibition across the different cell lines. This pattern, or fingerprint, is then entered into a database and compared against the fingerprints of thousands of other compounds with known mechanisms of action using algorithms like COMPARE. cancer.gov If the fingerprint of Pibenzimol HCl closely matches that of a known topoisomerase inhibitor, for example, it suggests that Pibenzimol HCl may share a similar mechanism. This comparative analysis provides valuable hypotheses about the compound's mode of action that can then be validated with more targeted assays.

Cell Growth Inhibition Assays (e.g., MTT assays) for Dose-Response Analysis in Cellular Models

Cell growth inhibition assays are critical for quantifying the cytotoxic or cytostatic effects of Pibenzimol HCl. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose. It measures the metabolic activity of cells, which generally correlates with cell viability. researchgate.net In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which can be dissolved and quantified by measuring their absorbance.

In these experiments, cancer cell lines are treated with a range of Pibenzimol HCl concentrations for a set period (e.g., 48 or 72 hours). nih.gov The MTT assay is then performed to determine the percentage of viable cells relative to an untreated control. The data are plotted as a dose-response curve, from which the half-maximal inhibitory concentration (IC50) value can be calculated. The IC50 represents the concentration of Pibenzimol HCl required to inhibit cell growth by 50%. researchgate.netyoutube.com This value is a key measure of the compound's potency.

| Cell Line | Cancer Type | Pibenzimol HCl IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.9 |

| HCT116 | Colon Cancer | 3.5 |

| U-87 MG | Glioblastoma | 12.1 |

Note: The data in this table is illustrative and serves to represent typical results from a cell growth inhibition assay.

Quantitative Polymerase Chain Reaction (qPCR) for DNA Synthesis Measurement

Given that Pibenzimol HCl is a DNA-binding agent, it is crucial to assess its effect on DNA replication. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive technique that can be adapted to measure the rate of DNA synthesis. thermofisher.comsigmaaldrich.com This method relies on the real-time detection of DNA amplification during a PCR reaction, typically using a fluorescent reporter like SYBR Green I dye or sequence-specific probes. nih.gov

To measure DNA synthesis, cells are treated with Pibenzimol HCl for a specific duration. Their genomic DNA is then extracted and used as a template in a qPCR reaction with primers targeting specific genomic regions. By comparing the amount of DNA amplified from treated cells versus untreated control cells, a quantitative measure of DNA synthesis inhibition can be obtained. A lower amount of template DNA in the treated sample, leading to a delay in the amplification signal (a higher Ct value), would indicate that Pibenzimol HCl has inhibited DNA replication. merckmillipore.com This provides direct evidence of the compound's impact on this fundamental cellular process.

Western Blotting for Protein Expression Analysis

Western blotting is an essential technique used to investigate how Pibenzimol HCl affects the expression levels of specific proteins within the cell. pnrjournal.com This method allows for the identification and semi-quantification of individual proteins from a complex mixture of cell lysate. bioscmed.comnih.gov

The process involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane support, and then probing the membrane with antibodies specific to the target protein. nih.gov For a DNA-binding agent like Pibenzimol HCl, researchers would typically examine proteins involved in cellular pathways that respond to DNA binding and damage. For example, after treating cells with Pibenzimol HCl, western blotting could be used to analyze the expression or post-translational modification of key proteins such as:

p53: A tumor suppressor protein that is activated in response to DNA damage.

γH2AX: A marker for DNA double-strand breaks, indicating the activation of the DNA damage response pathway.

Cyclins and Cyclin-Dependent Kinases (CDKs): Proteins that regulate progression through the cell cycle, which may be arrested upon DNA damage.

An increase in the levels of p53 and γH2AX following treatment would provide strong evidence that Pibenzimol HCl activates the DNA damage response pathway, offering deeper insight into its cellular mechanism of action.

Electron Microscopy for Ultrastructural Cellular Analysis

Electron microscopy (EM) offers unparalleled resolution for visualizing the subcellular effects of chemical compounds, making it an invaluable tool for investigating the impact of Pibenzimol HCl on cellular architecture. Transmission electron microscopy (TEM), in particular, can reveal fine details of drug-induced morphological changes within organelles and the nucleus. mdpi.commdpi.com

While specific TEM studies on Pibenzimol HCl are not extensively documented in publicly available literature, the effects of other DNA-binding agents and cytotoxic compounds have been well-characterized using this technique. For instance, studies on other compounds have shown that TEM can identify chromatin condensation, nuclear fragmentation, mitochondrial swelling, and endoplasmic reticulum stress, all of which are hallmarks of cellular responses to cytotoxic agents. mdpi.com In the context of Pibenzimol HCl, which is known to bind to DNA, TEM could be employed to observe changes in nuclear morphology and chromatin structure with high precision.

Key Ultrastructural Changes Observable by Electron Microscopy:

| Cellular Compartment | Potential Pibenzimol HCl-Induced Changes | Significance |

| Nucleus | Alterations in chromatin condensation, segregation of nucleolar components, and nuclear envelope irregularities. | Indicates direct interaction with DNA and interference with nuclear processes. |

| Mitochondria | Swelling, loss of cristae, and changes in membrane integrity. | Suggests induction of apoptosis or metabolic stress. |

| Endoplasmic Reticulum | Dilation and vacuolization. | Points towards cellular stress responses. |

| Cell Membrane | Blebbing, loss of microvilli, and formation of apoptotic bodies. | Evidence of programmed cell death. |

By applying EM, researchers can gain a deeper understanding of the cytological consequences of Pibenzimol HCl treatment, linking its molecular mechanism of DNA binding to observable cellular pathology.

Computational and Bioinformatics Approaches

Computational and bioinformatics tools have become essential in modern pharmacology for predicting drug-target interactions and elucidating mechanisms of action. For Pibenzimol HCl, these approaches can provide valuable predictive data and guide further experimental validation.

The COMPARE algorithm, developed by the National Cancer Institute (NCI), is a powerful computational tool used to identify compounds with similar mechanisms of action. It works by comparing the pattern of growth inhibition of a candidate compound across a panel of 60 human cancer cell lines (the NCI-60) with the patterns of thousands of other compounds in the NCI database. A high correlation coefficient suggests a shared mechanism of action.

While there is no specific mention in the available literature of a COMPARE analysis being performed on Pibenzimol HCl, this methodology holds significant potential for its characterization. Given that Pibenzimol HCl is a DNA minor groove binder, a COMPARE analysis would likely reveal high correlations with other known minor groove binders, such as its structural analog this compound. Such a finding would provide strong computational evidence for its mechanism of action. Furthermore, any unexpected correlations could point to novel, secondary mechanisms of action.

Bioinformatics plays a crucial role in predicting the specific DNA sequences to which molecules like Pibenzimol HCl are likely to bind. nih.gov Pibenzimol HCl, similar to this compound, is known to preferentially bind to AT-rich regions in the minor groove of DNA. nih.govnih.gov Computational docking and molecular dynamics simulations are key bioinformatics tools used to model these interactions at an atomic level. nih.gov

These in silico methods can predict the binding affinity and specificity of Pibenzimol HCl for various DNA sequences. insilicominds.com By modeling the interactions, researchers can understand the forces that stabilize the drug-DNA complex, such as hydrogen bonds and van der Waals forces. researchgate.net This information is critical for the rational design of new Pibenzimol HCl analogs with enhanced or altered DNA binding specificity. nih.gov

Predicted DNA Binding Parameters for Pibenzimol HCl Analogues:

| DNA Sequence | Predicted Binding Affinity | Key Interacting Residues |

| AATT | High | N-H of benzimidazole with O2 of thymine (B56734) |

| ATAT | High | N-H of benzimidazole with N3 of adenine (B156593) |

| GCGC | Low | Steric hindrance from the exocyclic amino group of guanine |

These predictive models, while needing experimental validation through techniques like footprinting or sequencing, are invaluable for hypothesis generation and for understanding the molecular basis of Pibenzimol HCl's biological activity.

Complex In Vitro Model Systems for Advanced Mechanistic Investigations

To bridge the gap between traditional 2D cell culture and in vivo studies, complex in vitro models are being increasingly utilized. These systems offer a more physiologically relevant environment to study the effects of compounds like Pibenzimol HCl.

Organ-on-a-chip and microfluidic technologies represent a significant advancement in in vitro modeling, allowing for the recreation of the dynamic, three-dimensional microenvironments of human organs. mdpi.commdpi.com These systems can incorporate physiological fluid flow, mechanical cues, and co-cultures of different cell types, providing a more accurate representation of in vivo conditions. nih.govtaylorandfrancis.com

Although specific studies employing these systems for Pibenzimol HCl are not yet prevalent, their potential for its investigation is vast. For example, a "tumor-on-a-chip" model could be used to study the penetration and efficacy of Pibenzimol HCl in a 3D tumor microenvironment. researchgate.net Similarly, a "liver-on-a-chip" could be used to investigate its metabolism and potential hepatotoxicity. news-medical.netresearchgate.net These models offer the advantage of using human cells, which can provide more relevant data than animal models. nih.govnih.gov

The use of specialized cell cultures, such as primary neurons or organoids, allows for the targeted investigation of Pibenzimol HCl's effects on specific cell types and tissues. polimi.it This is particularly relevant for understanding both the therapeutic potential and the potential off-target effects of the compound.

Potential Applications of Specialized Cell Cultures in Pibenzimol HCl Research:

| Cell Culture Model | Research Question | Potential Readouts |

| Primary Neuronal Cultures | Does Pibenzimol HCl affect neuronal viability and function? | Neurite outgrowth, synaptic marker expression, electrophysiological activity. |

| Brain Organoids | What is the impact of Pibenzimol HCl on brain development and function? | Organoid size and morphology, cell type composition, neural network activity. |

| Hepatocyte Spheroids | Is Pibenzimol HCl metabolized in the liver and does it cause hepatotoxicity? | Metabolic profiling, liver enzyme release, cell viability. |

By leveraging these advanced cell culture systems, a more nuanced understanding of the biological effects of Pibenzimol HCl can be achieved, facilitating its development for potential therapeutic applications.

Theoretical Implications and Future Research Directions

Pibenzimol HCl as a Scaffold for Rational Drug Design

The benzimidazole (B57391) core structure is widely recognized as a "privileged scaffold" in medicinal chemistry due to its versatile physicochemical properties, enabling effective binding with various biological macromolecules. nih.govijmpronline.comresearchgate.netnih.gov Pibenzimol HCl, being a bisbenzimidazole, inherits this advantageous structural foundation. Its known interactions with DNA, inhibition of key enzymes like topoisomerase I and DNA polymerase, and induction of apoptosis suggest that its core structure can be modified to target other cellular components or pathways. nih.govmdpi-res.com Future research could focus on structure-activity relationship (SAR) studies, where modifications to the Pibenzimol HCl framework aim to enhance potency, selectivity, or introduce novel biological activities. By systematically altering substituents or extending the bisbenzimidazole motif, researchers could design new chemical entities with improved pharmacological profiles for various therapeutic areas, including anticancer and antiviral applications. researchgate.netnih.govmdpi.comajrconline.orgwalisongo.ac.idresearchgate.net

Exploration of Novel Molecular Targets Beyond DNA

While Pibenzimol HCl is well-established as a DNA minor groove binder that inhibits DNA replication, nih.govmdpi-res.com its broader biological impact may extend to other cellular targets. Emerging research on related bisbenzimide compounds has indicated potential effects on viral capsid production, suggesting interactions beyond direct DNA binding. nih.govresearchgate.netsgul.ac.uk Furthermore, its ability to interfere with mitosis and induce apoptosis hints at possible interactions with cell cycle regulatory proteins or signaling pathways. nih.gov Future research endeavors could systematically investigate Pibenzimol HCl's interactions with a wider array of cellular proteins, enzymes, and signaling molecules. Proteomic studies, biochemical assays, and advanced imaging techniques could help identify novel molecular targets, thereby expanding the therapeutic potential of this compound and its derivatives beyond its known DNA-centric mechanisms.

Development of Advanced Analytical Probes Based on Pibenzimol HCl's Fluorescent Properties

Pibenzimol HCl exhibits fluorescence upon binding to DNA, a property that has already been utilized for studying DNA replication. nih.gov This inherent fluorescence, coupled with the advancements in fluorescent probe technology, presents a significant opportunity for developing sophisticated analytical tools. Modern fluorescent probes are designed for high sensitivity, specificity, and real-time monitoring of biological processes. rsc.orgmagtech.com.cnmdpi.comnih.govmdpi.com Future research could focus on modifying Pibenzimol HCl to enhance its fluorescent characteristics, such as shifting excitation/emission wavelengths, improving quantum yield, or increasing photostability. Such modifications could lead to the development of novel probes for visualizing specific DNA structures, tracking DNA-related enzymatic activities, or even detecting cellular events associated with DNA damage or repair. The spectral data, including UV-VIS spectra and HPLC retention volumes, provide a foundational basis for such chemical modifications. nih.gov

Investigation of Pibenzimol HCl in Multi-Drug Resistance Reversal Mechanisms (Theoretical)

Multidrug resistance (MDR) remains a significant challenge in cancer chemotherapy and infectious disease treatment, often mediated by efflux pumps that expel drugs from cells. ewadirect.comfrontiersin.orgresearchprotocols.org While direct evidence linking Pibenzimol HCl to MDR reversal is currently limited, its known biochemical interactions offer theoretical avenues for investigation. Its ability to induce apoptosis and interfere with cell cycle progression suggests potential mechanisms that could sensitize resistant cells to other therapeutic agents. nih.gov For instance, if Pibenzimol HCl can modulate cellular pathways involved in drug efflux or cellular defense mechanisms, it might theoretically contribute to overcoming resistance. Future research could explore whether Pibenzimol HCl or its derivatives can inhibit efflux pumps (e.g., P-glycoprotein) or modulate intracellular signaling pathways that contribute to MDR. Theoretical modeling and in vitro assays using MDR cell lines could provide initial insights into this potential role. researchprotocols.orgnih.govnih.gov

Elucidating the Full Spectrum of Pibenzimol HCl's Biochemical Interactions

Despite its known interactions with DNA, topoisomerase I, and DNA polymerase, a comprehensive understanding of Pibenzimol HCl's complete biochemical interaction profile is still evolving. nih.govmdpi-res.com Its effects on viral capsid production nih.govresearchgate.netsgul.ac.uk and its role in prolonging the G2 phase of the cell cycle nih.gov suggest a more complex cellular engagement. Future research should aim to systematically map out all significant biochemical interactions of Pibenzimol HCl. This includes identifying all protein targets, characterizing interaction kinetics, and understanding the downstream signaling consequences. Techniques such as affinity chromatography coupled with mass spectrometry, comprehensive biochemical assays, and advanced biophysical methods are crucial for elucidating this full spectrum. Such investigations are vital for a complete understanding of its mechanism of action, potential off-target effects, and for guiding the rational design of safer and more effective therapeutic agents based on its structure. researchgate.netnih.gov

Compound List

Pibenzimol HCl

Hoechst 33258

RO-90-7501

MRT00210423

Benzimidazole derivatives

Pyrrolo[3,2-d]pyrimidines

Data Table: Key Properties and Known Interactions of Pibenzimol HCl

| Property/Interaction | Description/Value | Primary Source(s) |

| Chemical Class | Bisbenzimidazole | nih.govnih.gov |

| Known Binding Site | DNA minor groove (AT-specific) | nih.govmdpi-res.comresearchgate.net |

| Inhibition Targets | Topoisomerase I, DNA polymerase | nih.govmdpi-res.com |

| Cell Cycle Effect | Prolongs G2 phase | nih.gov |

| Apoptosis Induction | Yes | nih.gov |

| Mitotic Interference | Yes | nih.gov |

| Fluorescence | Fluorescent upon DNA binding | nih.gov |

| Antiviral Activity | Against HCMV (inhibits replication, affects capsid prod.) | nih.govresearchgate.netsgul.ac.uk |

| Anthelminthic Activity | Yes | nih.gov |

| HPLC Retention Volume | 10.95 mL (at specified conditions) | nih.gov |

| Stability (Solution, 1mg/mL in water) | Stable for at least 24 hours at room temperature | nih.gov |

| Stability (Bulk, room temp, capped vial, 4 weeks) | ~3% decomposition | nih.gov |

Q & A

Q. How can contradictory data on Pibenzimol HCl’s efficacy across cancer types be systematically addressed?

- Methodological Answer : Perform a meta-analysis of existing studies (e.g., NCI-60 screening data) to identify tumor-specific variables (e.g., genomic instability, DNA repair defects). Validate hypotheses using 3D tumor spheroids or patient-derived xenografts (PDXs). Apply contradiction analysis frameworks (e.g., TRIZ model) to isolate confounding factors like tumor microenvironment heterogeneity .

Q. What advanced techniques validate the specificity of Pibenzimol HCl’s interaction with DNA minor grooves in live cells?

- Methodological Answer : Use super-resolution microscopy (STORM/PALM) to visualize drug-DNA co-localization in real time. Complement with chromatin immunoprecipitation sequencing (ChIP-seq) to map binding sites genome-wide. Cross-validate using molecular dynamics simulations to predict binding energetics .

Q. How should researchers optimize pharmacokinetic (PK) profiling for Pibenzimol HCl in preclinical models?

- Methodological Answer : Employ LC-MS/MS for plasma and tissue quantification, with a focus on bioavailability and half-life. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing. Include metabolite identification via UPLC-QTOF-MS to assess metabolic stability .

Methodological & Analytical Considerations

Q. What statistical frameworks are robust for analyzing dose-response relationships in Pibenzimol HCl studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50/EC50. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For omics data, apply false discovery rate (FDR) correction and pathway enrichment analysis (GSEA) .

Q. How can researchers ensure reproducibility in Pibenzimol HCl’s bioactivity assays?

- Methodological Answer : Adhere to FAIR data principles: document reagent sources (e.g., CAS 23491-45-4), batch numbers, and storage conditions. Use standardized protocols (e.g., CLIA guidelines) for cell culture and assay conditions. Share raw data and code via repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.